An In-depth Technical Guide on the Core Mechanism of Action of DSR-141562
An In-depth Technical Guide on the Core Mechanism of Action of DSR-141562
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DSR-141562 is a novel, orally available, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor with therapeutic potential for the treatment of positive, negative, and cognitive symptoms associated with schizophrenia.[1][2] Its mechanism of action centers on the selective inhibition of PDE1B, an enzyme highly expressed in the brain, leading to an elevation of intracellular cyclic guanosine monophosphate (cGMP) levels. This modulation of the cGMP signaling pathway is believed to underlie the compound's efficacy in preclinical models of schizophrenia by influencing dopaminergic and glutamatergic neurotransmission.
Core Mechanism of Action: PDE1B Inhibition and cGMP Elevation
The primary molecular target of DSR-141562 is phosphodiesterase 1 (PDE1), a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cGMP.[2][3] DSR-141562 exhibits high selectivity for the PDE1 family over other PDE families and demonstrates preferential inhibition of the PDE1B isoform, which is predominantly expressed in the brain.[1][2]
By inhibiting PDE1B, DSR-141562 prevents the degradation of cGMP, leading to its accumulation within neuronal cells.[2] Elevated cGMP levels, in turn, are thought to modulate downstream signaling cascades, including those involving protein kinase G (PKG), and influence the function of ion channels and other phosphodiesterases. This ultimately impacts dopaminergic and glutamatergic signaling, which are key pathways implicated in the pathophysiology of schizophrenia.[2] Preclinical studies have confirmed that oral administration of DSR-141562 leads to a significant increase in cGMP concentrations in the cerebrospinal fluid of monkeys, highlighting its ability to engage its target in the central nervous system.[1][2]
Quantitative Data
Table 1: In Vitro Inhibitory Activity of DSR-141562
| PDE Isoform | IC50 (nM) |
| Human PDE1A | 97.6 |
| Human PDE1B | 43.9 |
| Human PDE1C | 431.8 |
Data sourced from DC Chemicals.[4]
Table 2: In Vivo Efficacy of DSR-141562 in Preclinical Models
| Model | Species | Endpoint | Effective Dose Range |
| Methamphetamine-induced Hyperactivity (Positive Symptom Model) | Rat | Inhibition of locomotor hyperactivity | 3-30 mg/kg |
| Phencyclidine-induced Social Interaction Deficit (Negative Symptom Model) | Mouse | Reversal of social interaction deficits | 0.3-3 mg/kg |
| Phencyclidine-induced Novel Object Recognition Deficit (Cognitive Symptom Model) | Rat | Reversal of recognition deficits | 0.3-3 mg/kg |
| Object Retrieval with Detour Task (Cognitive Function) | Common Marmoset | Improved success rate | 3 and 30 mg/kg |
Data compiled from preclinical studies.[1][2]
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize the mechanism of action and efficacy of DSR-141562. The specific details are based on the available information from published abstracts and general pharmacological methods.
In Vitro PDE Inhibition Assay
-
Objective: To determine the inhibitory potency and selectivity of DSR-141562 against various PDE isoforms.
-
Methodology: Recombinant human PDE enzymes (PDE1A, PDE1B, PDE1C, and other PDE families) are used. The assay measures the hydrolysis of radiolabeled cGMP or cAMP by the PDE enzyme in the presence of varying concentrations of DSR-141562. The amount of hydrolyzed substrate is quantified, and the concentration of DSR-141562 that produces 50% inhibition of enzyme activity (IC50) is calculated.
Methamphetamine-Induced Hyperactivity in Rats
-
Objective: To evaluate the antipsychotic potential of DSR-141562 on a model of positive symptoms of schizophrenia.
-
Methodology:
-
Male rats are habituated to locomotor activity chambers.
-
DSR-141562 or vehicle is administered orally at various doses.
-
After a defined pretreatment period, methamphetamine is administered to induce hyperlocomotion.
-
Locomotor activity is then recorded for a specified duration using automated activity monitors.
-
The ability of DSR-141562 to reduce methamphetamine-induced hyperactivity is quantified.
-
Phencyclidine (PCP)-Induced Social Interaction Deficit in Mice
-
Objective: To assess the efficacy of DSR-141562 in a model of negative symptoms of schizophrenia.
-
Methodology:
-
Mice are repeatedly treated with PCP to induce social interaction deficits.
-
On the test day, DSR-141562 or vehicle is administered.
-
Pairs of unfamiliar mice (both treated with either vehicle or DSR-141562) are placed in a novel arena, and their social interactions (e.g., sniffing, following, grooming) are video-recorded for a set period.
-
The duration of active social interaction is scored by a trained observer blinded to the treatment conditions.
-
Novel Object Recognition (NOR) Test in Rats
-
Objective: To evaluate the pro-cognitive effects of DSR-141562.
-
Methodology:
-
Rats are repeatedly treated with PCP to induce cognitive deficits.
-
The NOR test consists of three phases: habituation, familiarization (training), and testing.
-
During familiarization, each rat is placed in an arena with two identical objects and allowed to explore.
-
After a retention interval, the rat is returned to the arena where one of the familiar objects has been replaced with a novel object.
-
The time spent exploring the familiar versus the novel object is recorded. A preference for the novel object indicates intact recognition memory. DSR-141562 is administered before the testing phase to assess its ability to reverse the PCP-induced deficit in novel object recognition.
-
Object Retrieval with Detour Task in Common Marmosets
-
Objective: To assess higher-order cognitive function in a primate model.
-
Methodology:
-
Marmosets are trained to retrieve a food reward from a transparent box.
-
The task is made more complex by requiring the marmoset to inhibit a prepotent response of reaching directly for the visible reward and instead use a detour (an opening on the side of the box) to retrieve it.
-
The success rate and latency to retrieve the reward are measured.
-
DSR-141562 is administered to evaluate its effect on improving performance in this task.
-
Conclusion
DSR-141562 represents a promising therapeutic candidate for schizophrenia with a well-defined mechanism of action. Its selective inhibition of PDE1B and subsequent elevation of cGMP in the brain provide a strong rationale for its observed efficacy in preclinical models of positive, negative, and cognitive symptoms. The comprehensive preclinical data package, including in vitro potency, in vivo efficacy in multiple animal models, and evidence of target engagement in non-human primates, supports the continued investigation of DSR-141562 in clinical settings. Further research will be crucial to fully elucidate the downstream effects of cGMP modulation and to translate these promising preclinical findings into tangible benefits for patients with schizophrenia.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. researchgate.net [researchgate.net]
- 3. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ontogeny of Rat Recognition Memory Measured by the Novel Object Recognition Task - PMC [pmc.ncbi.nlm.nih.gov]
